molecular formula C15H17N3O3 B2863506 (3-Phenylpropanoyl)-L-histidine CAS No. 773803-94-4

(3-Phenylpropanoyl)-L-histidine

Cat. No.: B2863506
CAS No.: 773803-94-4
M. Wt: 287.319
InChI Key: JSDLITKUGOMPKP-ZDUSSCGKSA-N
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Description

Contextualization of N-Acylated Amino Acids and Peptidomimetics in Biochemistry

N-acylated amino acids (NAAs) are a class of molecules where a fatty acid is linked to the amino group of an amino acid via an amide bond. frontiersin.org This structural modification imparts an amphiphilic character to the amino acid, enhancing its solubility and stability. cymitquimica.com In biochemistry, NAAs are recognized as endogenous signaling molecules, with some being structurally related to endocannabinoids and participating in a wide array of physiological functions. mdpi.com The acylation can alter the biological activity of the parent amino acid, enabling it to interact with membrane proteins, nuclear receptors, and ion channels. mdpi.com

Peptidomimetics, on the other hand, are compounds designed to mimic the structure and function of natural peptides. A key goal in developing peptidomimetics is to overcome the limitations of peptides as therapeutic agents, such as their susceptibility to enzymatic degradation and poor bioavailability. By modifying the peptide backbone or incorporating non-natural amino acids, researchers can create more robust molecules with improved pharmacological properties. N-acylation is one of the chemical strategies employed to generate peptidomimetics.

Significance of (3-Phenylpropanoyl)-L-histidine as a Histidine Derivative

This compound is a specific derivative of the essential amino acid L-histidine. L-histidine is unique due to its imidazole (B134444) side chain, which can act as a proton shuttle in enzymatic reactions, chelate metal ions, and scavenge reactive oxygen species. nih.govnih.govnih.gov The acylation of L-histidine with a 3-phenylpropanoyl group introduces a non-polar, aromatic moiety to the molecule. While specific research on the biological significance of this compound is limited, its structure suggests potential roles as an intermediate in biochemical pathways or as a synthetic building block in drug discovery. The presence of the phenylpropanoyl group may influence its interaction with biological targets, potentially conferring unique properties compared to naturally occurring N-acyl histidines with aliphatic acyl chains.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number773803-94-4 bldpharm.com
Molecular FormulaC15H17N3O3 bldpharm.com
Molecular Weight287.31 g/mol bldpharm.com

Current Research Trajectories for Related Acyl-Histidine Conjugates

Recent research has uncovered naturally occurring N-acyl-L-histidines with diverse acyl chains in the human pathogen Legionella pneumophila. nih.gov These metabolites are thought to be involved in regulating human cellular signaling programs, opening new avenues for understanding host-pathogen interactions. nih.govrsc.org The biosynthesis of these compounds is also of interest, as it involves an ATP-grasp enzyme rather than a typical N-acyl transferase. nih.gov

Furthermore, synthetic N-acyl-histidine derivatives are being investigated for their pharmacological properties. Studies on Nα-acetyl-L-histidine and Nα-propanoyl-L-histidine derivatives have demonstrated potential analgesic and anti-inflammatory activities. scispace.com Another area of active research is the role of N-acetyl-L-histidine (NAH) in the vertebrate eye, where it is believed to function as a "molecular water pump" to maintain lens transparency. nih.govnih.gov

An in-depth analysis of the synthetic routes leading to this compound and its structural analogs reveals a landscape rich with established and innovative chemical strategies. The creation of the crucial amide bond between 3-phenylpropanoic acid and the alpha-amino group of L-histidine is central to these methodologies. Success in this endeavor hinges on precise control of reaction conditions to ensure high yields and maintain the stereochemical integrity of the L-histidine core. The synthesis is further complicated by the unique reactivity of the imidazole side chain of histidine, which necessitates careful selection of protective groups and coupling agents to prevent undesirable side reactions.

This article explores the primary chemical approaches for synthesizing this compound, focusing on methods for the N-acylation of L-histidine and the broader peptide synthesis techniques applicable to such structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-14(7-6-11-4-2-1-3-5-11)18-13(15(20)21)8-12-9-16-10-17-12/h1-5,9-10,13H,6-8H2,(H,16,17)(H,18,19)(H,20,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDLITKUGOMPKP-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC(CC2=CN=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)N[C@@H](CC2=CN=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Interactions and Biochemical Mechanisms of 3 Phenylpropanoyl L Histidine

Enzyme and Deoxyribozyme Interaction Profiles

The interaction of (3-Phenylpropanoyl)-L-histidine with enzymes and functional nucleic acids is largely dictated by the properties of its constituent moieties. The L-histidine residue is a frequent and critical component of enzyme active sites and can engage in a variety of catalytic and binding functions.

Role of the L-Histidine Moiety in Catalytic Sites and Proton Shuttling

The L-histidine moiety is distinguished by its imidazole (B134444) side chain, which has a pKa near physiological pH. mdpi.commdpi.com This property allows it to act as both a proton donor and acceptor, making it a versatile participant in acid-base catalysis. nih.govd-nb.info In many enzymatic reactions, histidine functions as a proton shuttle, effectively transferring protons between substrates or other residues to facilitate catalysis. wikipedia.orgchinaaminoacid.com

A classic example is its role in the catalytic triad (B1167595) of serine proteases like trypsin and chymotrypsin, where a histidine residue abstracts a proton from a serine or cysteine, activating it as a nucleophile. nih.govwikipedia.org Similarly, in carbonic anhydrases, a histidine-mediated proton shuttle is crucial for rapidly regenerating the active form of the enzyme by moving a proton away from a zinc-bound water molecule. wikipedia.orgnih.gov The imidazole ring can also be post-translationally methylated, a modification important for processes such as smooth muscle contraction. nih.gov

Modulatory Effects on Enzymatic Activity (e.g., Hydrolases, Kinases)

Given the central role of histidine in catalysis, compounds containing a histidine moiety can modulate the activity of various enzymes. Histidine kinases, which are key components of two-component signal transduction systems in bacteria, are a notable class of enzymes affected by histidine-related compounds. chinaaminoacid.comnih.govnih.gov These kinases undergo autophosphorylation on a conserved histidine residue, a critical step in signal transduction. mdpi.comchinaaminoacid.comnih.gov Inhibitors targeting this process can disrupt essential bacterial responses, including virulence and resistance mechanisms. nih.gov For instance, the phenylpyrrole fungicide fludioxonil (B1672872) has been shown to cause improper activation of Hog1-type mitogen-activated protein kinases (MAPKs) in some fungi, and studies indicate that group III histidine kinases positively regulate this activation. nih.gov

The compound's structure also suggests potential interactions with hydrolases. The L-histidine part can interact with the active sites of peptidases. For example, a synthetic octapeptide containing histidine was found to be a competitive inhibitor of dipeptidyl peptidase III (DPP III).

Investigation of Binding Affinities and Stoichiometries with Functional Nucleic Acids (Deoxyribozymes)

Functional nucleic acids, such as deoxyribozymes (DNAzymes), can act as catalysts and their activity is often dependent on specific cofactors, including small molecules like amino acids. nih.govnih.govmdpi.com Research on an L-histidine-dependent deoxyribozyme, known as HD3, which mimics the catalytic mechanism of ribonucleases, has provided significant insight into these interactions. nih.govnih.govmdpi.com

Studies have quantified the binding affinity of L-histidine for the HD3 deoxyribozyme. Direct binding analysis using ¹⁴C-labeled L-histidine determined a binding stoichiometry of approximately 1:1. nih.gov The binding constant (Kₐ) for this interaction was calculated to be around 1.0 × 10³ M⁻¹. nih.govnih.govmdpi.com This value was consistent with the binding constant derived from the catalytic activity of the deoxyribozyme in the presence of varying L-histidine concentrations, underscoring the essential role of L-histidine in the enzyme's function. nih.govnih.govmdpi.com

MethodParameterValue (M⁻¹)
Catalytic Activity (kₐ(Rxn))Binding Constant~1.0 × 10³
Scintillation Counting (kₐ(RI))Binding Constant~1.0 × 10³
Circular Dichroism (kₐ(CD))Binding Constant for Conformational Change~2.0 × 10³

This table presents the binding constants of L-histidine to the HD3 deoxyribozyme as determined by different experimental methods. Data sourced from studies on HD3 deoxyribozyme. nih.govnih.govmdpi.com

Analysis of Conformational Changes Induced by Ligand Binding

Ligand binding is often coupled with conformational changes in the enzyme or nucleic acid, which are necessary for achieving a catalytically active state. The interaction of L-histidine with the HD3 deoxyribozyme provides a clear example of this phenomenon. mdpi.com

Circular dichroism (CD) spectroscopy was used to monitor structural changes in the HD3 deoxyribozyme upon the addition of L-histidine. nih.govnih.gov The results showed that L-histidine induces significant conformational changes in the deoxyribozyme, which are crucial for its folding into an active structure. mdpi.com The binding constant calculated from these CD measurements (Kₐ(CD) ≈ 2.0 × 10³ M⁻¹) was in close agreement with the constants derived from direct binding and activity assays. nih.govnih.govmdpi.com This consistency strongly suggests that the observed conformational change is a prerequisite for the deoxyribozyme's catalytic activity. nih.gov While not ruling out a direct catalytic role for the L-histidine, these findings emphasize its importance in facilitating the proper folding of the functional nucleic acid. mdpi.com

Mechanisms of Enzyme Inhibition (e.g., Competitive Inhibition, Suicide Inhibition)

Compounds containing an L-histidine moiety can inhibit enzymes through various mechanisms. The specific type of inhibition provides insight into the interaction between the inhibitor and the enzyme. du.ac.in

Competitive Inhibition: In this mode, the inhibitor molecule resembles the substrate and binds to the enzyme's active site, preventing the actual substrate from binding. A synthetic peptide containing histidine, H-His-Pro-Phe-His-Leu-D-Leu-Val-Tyr-OH, acts as a competitive inhibitor of the enzyme renin. Its structure mimics the transition state of the natural substrate, angiotensinogen, allowing it to occupy the active site and block renin's enzymatic action.

Suicide Inhibition: Also known as mechanism-based inhibition, this is a form of irreversible inhibition where the enzyme itself converts the inhibitor into a reactive form within its active site. du.ac.in This reactive molecule then binds covalently to the enzyme, permanently inactivating it. du.ac.in For example, α-difluoromethylornithine (DFMO) is a suicide inhibitor of ornithine decarboxylase. du.ac.in While no specific studies demonstrate this compound as a suicide inhibitor, its structure contains functional groups that could potentially be modified by an enzyme to become reactive.

Metal Ion Chelation and Redox Activity

The imidazole ring of the L-histidine moiety is an excellent chelator of divalent metal ions. nih.gov This ability is fundamental to the structure and function of many metalloproteins and has applications in biochemical techniques. mdpi.com The nitrogen atoms in the imidazole ring can act as electron donors, forming coordinate bonds with metal ions such as copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and cobalt (Co²⁺). nih.govnih.govresearchgate.net

This chelating property is exploited in immobilized metal ion affinity chromatography (IMAC), a technique used to purify proteins that have been engineered to have a "histidine tag" (a sequence of several histidine residues). nih.govnih.gov The histidine residues on the protein surface coordinate with metal ions (commonly Ni²⁺ or Co²⁺) that are immobilized on a chromatography resin, allowing for the separation of the tagged protein from other cellular components. nih.govnih.gov The strength and nature of this interaction depend on the number and spatial arrangement of the histidine residues. nih.gov

Beyond its role in metal binding, histidine residues can also participate in redox reactions within the body. nih.gov The ability of the imidazole ring to stabilize different oxidation states of coordinated metal ions is a key feature in the catalytic cycles of various metalloenzymes involved in electron transfer and redox chemistry.

Coordination Chemistry of the Imidazole Ring with Divalent Metal Ions (e.g., Fe2+, Cu2+, Zn2+)

The imidazole side chain of the histidine residue in this compound plays a crucial role in coordinating with divalent metal ions. This interaction is a well-established characteristic of histidine and its derivatives. nih.govresearchgate.net The nitrogen atoms of the imidazole ring can act as ligands, forming coordination complexes with various metal ions, including iron (Fe²⁺), copper (Cu²⁺), and zinc (Zn²⁺). nih.govmdpi.com

The coordination geometry and the stability of these metal complexes are influenced by several factors, including the specific metal ion involved and the pH of the environment. mdpi.com For instance, Zn²⁺ often favors a tetrahedral geometry, while Ni²⁺ can adopt square pyramidal or octahedral geometries. mdpi.com Theoretical studies using density functional theory (DFT) have been employed to investigate the coordination complexes between histidine ligands and divalent transition metal ions, revealing insights into their structural features and relative stability. mdpi.com

The ability of histidine and its derivatives to chelate metal ions is significant in biological systems. nih.gov For example, histidine is essential for the binding of iron in hemoglobin and is a common component of the active sites of various metalloenzymes. nih.gov This metal-chelating property can also mitigate the toxic effects of certain metal ions that promote the production of free radicals through reactions like the Fenton reaction. nih.govdrugbank.com

The interaction between histidine and metal ions is not static; the binding mode can vary. For example, the orientation of L-histidine when coordinated to Zn²⁺ can be reversed compared to its coordination with Mg²⁺ in certain protein contexts. nih.gov This flexibility in coordination contributes to the diverse functional roles of histidine-containing molecules in biological processes.

Table 1: Coordination Properties of Histidine with Divalent Metal Ions

Metal IonTypical Coordination GeometryBiological Relevance of Interaction
Fe²⁺ OctahedralComponent of hemoglobin and myoglobin; active sites of metalloenzymes. nih.gov
Cu²⁺ Various, including square planarCan participate in Fenton-like reactions; chelation by histidine can be protective. nih.gov
Zn²⁺ TetrahedralFound in the active sites of numerous enzymes; structural role in proteins. mdpi.com

Antioxidant Mechanisms: Free Radical Scavenging Capabilities

This compound is expected to possess antioxidant properties, a characteristic attributed to the L-histidine moiety. The antioxidant activity of histidine and its derivatives is multifaceted, involving the scavenging of free radicals. nih.govmdpi.com This capability is crucial in mitigating oxidative stress, a condition linked to cellular damage and various diseases. nih.gov

The imidazole ring of histidine is a key player in its antioxidant function. nih.govresearchgate.net It can directly interact with and neutralize free radicals. The mechanism often involves the donation of a hydrogen atom from the imidazole ring to a radical, thereby stabilizing the radical and terminating the chain reaction of oxidation. researchgate.net

Furthermore, the antioxidant capacity of histidine can be enhanced when it is part of a larger molecule, such as a dipeptide or a more complex derivative. nih.gov For instance, conjugating histidine with other molecules can facilitate the loss of a proton from the imidazole group, leading to a more potent antioxidant effect. nih.gov While the precise mechanisms are still under investigation, it is clear that the structural context of the histidine residue influences its free radical scavenging efficacy. nih.gov

Interactions with Reactive Oxygen and Nitrogen Species (ROS/RNS)

In addition to scavenging free radicals, the L-histidine component of this compound can interact with and neutralize various reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov These reactive species, such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻), are byproducts of normal cellular metabolism and can cause significant damage to biological molecules if left unchecked. nih.govresearchgate.net

Histidine can react with a range of these species. For example, it has been shown to scavenge singlet oxygen and hydroxyl radicals effectively. mdpi.com The imidazole ring is again central to this reactivity. While some amino acids like tyrosine, methionine, and cysteine can react directly with potent species like peroxynitrite, histidine's interaction may be more indirect, potentially through secondary radical species. nih.gov

The interaction with ROS/RNS is a critical aspect of the cytoprotective effects of histidine and its derivatives. By neutralizing these damaging molecules, this compound could help protect cells and tissues from oxidative and nitrosative stress, which are implicated in a variety of pathological conditions. nih.govnih.gov

Ligand-Receptor Binding and Intracellular Signaling Pathway Modulation

Activation of G Protein-Coupled Receptors (GPCRs), including the Calcium-Sensing Receptor (CaSR)

This compound has the potential to interact with and activate G protein-coupled receptors (GPCRs), a large and diverse family of receptors involved in a multitude of physiological processes. frontiersin.org Of particular interest is the Calcium-Sensing Receptor (CaSR), a member of the class C family of GPCRs. biorxiv.orgebi.ac.uk The CaSR plays a vital role in maintaining calcium homeostasis in the body. biorxiv.orgnih.gov

The CaSR is known to be activated by various molecules, including its primary ligand, extracellular calcium, as well as certain amino acids. biorxiv.org L-amino acids can act as allosteric modulators of the CaSR, enhancing its sensitivity to calcium. Given its structure, which includes an L-histidine residue, this compound could potentially function as an agonist or a positive allosteric modulator of the CaSR. The kokumi sensation, a taste quality described as richness or heartiness, is mediated by the CaSR, which is activated by specific ligands that can include certain peptides and amino acid derivatives. frontiersin.org

Induction of Downstream Signaling Cascades (e.g., Gq, Gi, ERK1/2 Pathways)

Upon activation, the Calcium-Sensing Receptor (CaSR) can couple to multiple G protein subfamilies, leading to the initiation of various downstream signaling cascades. nih.govnih.gov The primary G proteins activated by the CaSR are typically from the Gαq/11 and Gαi/o families. nih.gov

Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). The Gαi/o pathway, on the other hand, typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). nih.gov

Furthermore, CaSR activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway. nih.gov This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. The ability of this compound to potentially activate the CaSR suggests it could modulate these intricate signaling networks.

Table 2: Potential Downstream Signaling Pathways Modulated by this compound via CaSR Activation

G Protein FamilyKey EffectorSecond MessengersPotential Cellular Outcome
Gαq/11 Phospholipase C (PLC)IP₃, DAG, Ca²⁺Modulation of cellular metabolism and gene expression. nih.gov
Gαi/o Adenylyl Cyclase (inhibited)cAMP (decreased)Regulation of various cellular functions, including enzyme activity. nih.gov
ERK1/2 Pathway Ras/Raf/MEK/ERKPhosphorylated ERKRegulation of cell proliferation, differentiation, and survival. nih.gov

Potential Crosstalk with Plant Hormone Signal Transduction (e.g., Auxin, Cytokinin)

While the primary focus of research on histidine derivatives is often in mammalian systems, there is emerging evidence suggesting potential interactions with signaling pathways in plants. Specifically, there may be crosstalk with plant hormone signal transduction, such as the pathways for auxin and cytokinin. frontiersin.org

Histidine itself has been shown to influence plant hormone signaling. For example, treatment with histidine can lead to the up-regulation of genes involved in auxin and cytokinin signal transduction pathways in maize roots. frontiersin.org Cytokinins, which are crucial for plant growth and development, are perceived by histidine kinase receptors in a two-component signaling system. harvard.edunih.gov This system involves phosphotransfer from the receptor to a histidine phosphotransfer protein, which then activates a response regulator. harvard.edunih.gov

Auxin and cytokinin signaling pathways are intricately linked, and their balance is critical for processes like cell division and differentiation. scielo.br Given that histidine can modulate these pathways, it is conceivable that this compound could also exert an influence, potentially by interacting with components of these signaling cascades or by affecting the levels or perception of these hormones. mdpi.com However, direct evidence for the interaction of this compound with plant hormone signaling pathways is currently limited and requires further investigation.

Transmembrane Transport Mechanisms

The transport of this compound across cellular membranes is a critical aspect of its biological activity. While direct studies on the complete molecule are limited, its transport characteristics can be inferred from research on its constituent component, L-histidine. L-histidine is an essential amino acid whose cellular uptake is mediated by several amino acid transporters. nih.gov

The transport of L-histidine, and by extension, molecules that mimic its structure, involves key protein families such as the Solute-Linked Carrier (SLC) transporters. nih.gov

L-type Amino Acid Transporter 1 (LAT1/SLC7A5): LAT1 is a high-affinity transporter for large neutral amino acids, including L-histidine and L-phenylalanine. frontiersin.orgnih.gov It functions as a heterodimer with the glycoprotein (B1211001) CD98 (SLC3A2). frontiersin.org Studies using recombinant human LAT1 have confirmed that L-histidine is a preferred substrate, transported via a Sodium (Na⁺) and pH-independent antiport mechanism. frontiersin.org This means LAT1 exchanges an extracellular amino acid for an intracellular one without the need for a sodium gradient. frontiersin.org Given that this compound incorporates both a histidine and a phenylalanine-like moiety, its interaction with LAT1 is highly probable.

Neutral and Basic Amino Acid Transporter (NBAT/SLC3A1): The expression of NBAT has been shown to induce the transport of L-histidine in Xenopus laevis oocytes. nih.gov Unlike LAT1, this induced transport is electrogenic and dependent on sodium ions. nih.gov Research suggests that NBAT may not be a transporter itself but rather a protein that activates a range of other amino acid translocases, including a Na⁺-dependent L-histidine transporter. nih.gov

Mitochondrial Basic Amino Acid Transporter (SLC25A29): This transporter, located in the mitochondrial membrane, facilitates the movement of basic amino acids and has been shown to transport L-histidine, although to a lesser extent than its primary substrates like arginine and lysine. uniprot.org It can function through both counter-exchange and uniport mechanisms. uniprot.org

Table 1: Characteristics of L-Histidine Transporters

Transporter Alias Location Transport Mechanism Ionic Dependence Key Substrates
L-type Amino Acid Transporter 1 LAT1; SLC7A5 Plasma Membrane Obligatory Antiport Na⁺ and pH independent frontiersin.org L-histidine, L-phenylalanine, L-leucine, L-tryptophan frontiersin.org
Neutral and Basic Amino Acid Transporter NBAT; SLC3A1 Plasma Membrane Activates other transporters Induces Na⁺-dependent transport nih.gov L-histidine, L-arginine, L-phenylalanine nih.gov

| Mitochondrial Basic Amino Acid Transporter | SLC25A29 | Mitochondrial Membrane | Counter-exchange and Uniport uniprot.org | Not specified | L-arginine, L-lysine, L-histidine uniprot.org |

The transport of L-histidine exhibits distinct stereoselectivity and is influenced by the ionic environment, features that are expected to extend to this compound.

Stereoselectivity: The transport system induced by NBAT is stereospecific, favoring the L-isomer of histidine over the D-isomer. nih.gov This stereoselectivity is a common feature of amino acid transporters, which have evolved to recognize the naturally occurring L-amino acids. nih.gov

Ionic Dependence: The transport of L-histidine can be either sodium-dependent or independent, depending on the transporter involved. frontiersin.orgnih.gov

Na⁺-Dependent Transport: The mechanism stimulated by NBAT expression shows a clear dependence on sodium ions, with a proposed stoichiometry of one sodium ion per histidine molecule. nih.gov

Na⁺-Independent Transport: LAT1 mediates L-histidine transport without the need for a sodium gradient. frontiersin.org

pH Influence: The ionic state of histidine, which is dependent on pH, also affects its transport. At a lower pH (e.g., 6.5), where the histidine molecule is predominantly in its cationic form, the Na⁺-independent inward current increases significantly in NBAT-expressing oocytes. nih.gov This suggests that the charge of the substrate plays a crucial role in its interaction with the transporter.

Supramolecular Co-assembly and Biomaterial Formation

The structure of this compound, which covalently links a phenylpropanoyl group (a derivative of phenylalanine) to a histidine residue, is conducive to forming complex, ordered structures through self-assembly. This process is driven by specific non-covalent interactions, leading to the formation of novel biomaterials. beilstein-journals.orgresearchgate.net While L-histidine on its own does not typically self-assemble into discrete nanostructures, its combination with aromatic amino acids initiates this process. nih.govresearchgate.nettau.ac.il

Research into the co-assembly of L-histidine with aromatic amino acids like L-phenylalanine provides a direct model for the intermolecular interactions of this compound.

Entropic Driving Force: Isothermal titration calorimetry (ITC) studies have revealed that the co-assembly of L-histidine and L-phenylalanine is an entropically-driven process. nih.govresearchgate.net This indicates that the increase in disorder of the surrounding solvent molecules, as they are released from the surfaces of the amino acids upon assembly, is the primary thermodynamic driving force for the formation of the supramolecular structure.

High Affinity and Specificity: Among the aromatic amino acids (phenylalanine, tyrosine, and tryptophan), the interaction between L-histidine and L-phenylalanine demonstrates the highest affinity. nih.govresearchgate.net This specific interaction leads to a seamless co-assembly, whereas combinations with other aromatic amino acids can result in some degree of phase separation. nih.govresearchgate.net This inherent affinity between the core components of this compound suggests a strong propensity for self-assembly. The combination of L-histidine with aromatic amino acids results in the formation of distinct morphologies, including fibers, rods, and flake-like structures. nih.govresearchgate.nettau.ac.il

The stability and structure of the biomaterials formed by this compound are governed by a network of specific non-covalent interactions. beilstein-journals.orgresearchgate.net

Hydrogen Bonding: Hydrogen bonds are fundamental to the assembly process. pvamu.edu In the co-assembly of L-histidine and L-phenylalanine, single crystal X-ray diffraction revealed the formation of a three-dimensional network with nanocavities. nih.govtau.ac.il This structure is stabilized by specific hydrogen bonds between the nitrogen atom of the L-histidine imidazole ring and the amine (-NH) group of L-phenylalanine. nih.govtau.ac.il The imidazole ring of histidine is a versatile participant in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. nih.govrsc.org

π-π Stacking: The aromatic rings of the phenylpropanoyl group and the histidine imidazole ring are capable of engaging in π-π stacking interactions. nih.gov This type of interaction, where the electron clouds of the aromatic rings overlap, contributes significantly to the stability of the assembled structure. nih.gov

Other Interactions: Van der Waals forces and hydrophobic interactions also play a key role in the self-assembly of amino acid-based structures, facilitating the packing of molecules into ordered nanomaterials. beilstein-journals.org

Table 2: Key Non-Covalent Interactions in Assembly

Interaction Type Participating Groups Role in Assembly
Hydrogen Bonding Imidazole Nitrogen (Histidine) and Amide Hydrogen (Phenylalanine moiety) Stabilizes the 3D network of the supramolecular structure. nih.govtau.ac.il
π-π Stacking Phenyl ring (Phenylpropanoyl moiety) and Imidazole ring (Histidine) Contributes to the stability and ordering of the assembly. nih.govnih.gov
Hydrophobic Interactions Phenyl ring and aliphatic portions of the molecule Drive the exclusion of water, facilitating aggregation and assembly. beilstein-journals.org

| Van der Waals Forces | All atoms | Provide general, non-specific attractive forces that aid in molecular packing. beilstein-journals.org |

Structure Activity Relationship Sar Investigations of 3 Phenylpropanoyl L Histidine and Derivatives

Elucidation of Structural Determinants for Specific Biological Activities

The L-histidine backbone provides the essential amino acid framework and the correct stereochemical orientation for interaction with biological macromolecules. ontosight.ai The imidazole (B134444) ring of the histidine side chain is a particularly important feature. It can act as a hydrogen bond donor and acceptor, and as a ligand for metal ions, making it a key interaction site in many enzymes and receptors. wikipedia.org For instance, the imidazole nitrogen atoms can participate in crucial hydrogen bonding networks within a receptor's binding pocket.

The 3-phenylpropanoyl moiety significantly influences the compound's lipophilicity and potential for aromatic interactions, such as pi-pi stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a target protein. The length and flexibility of the propanoyl linker, combined with the steric and electronic properties of the phenyl group, are critical determinants of binding affinity and selectivity.

Impact of the N-Acyl Moiety on Compound Potency and Selectivity

The N-acyl group is a key modulator of the biological properties of amino acid derivatives. researchgate.net In (3-Phenylpropanoyl)-L-histidine, the 3-phenylpropanoyl group confers a significant degree of lipophilicity, which can enhance membrane permeability and access to intracellular targets. The nature of this acyl group has a profound impact on both the potency and selectivity of the compound.

Systematic modifications to the N-acyl chain are a common strategy in medicinal chemistry to optimize activity. For example, altering the length of the alkyl chain connecting the phenyl ring to the acyl carbonyl can fine-tune the compound's fit within a binding site. Studies on related N-acyl amides have shown that even minor changes, such as the addition or removal of a methylene (B1212753) group, can dramatically alter biological activity. mdpi.com

Furthermore, substitution on the phenyl ring of the N-acyl moiety can be used to explore the electronic and steric requirements of the target's binding pocket. Introducing electron-donating or electron-withdrawing groups, or sterically bulky substituents, can modulate binding affinity and selectivity. For instance, N-acyl amino acids are a diverse class of signaling molecules, and their interactions with G-protein coupled receptors (GPRs), ion channels, and other membrane proteins are highly dependent on the specific structure of the acyl chain. researchgate.net The biocatalytic production of various N-acyl amides has demonstrated that enzymes can accept a broad range of fatty acid substrates, leading to the generation of diverse derivatives with potentially unique biological profiles. researchgate.net

Influence of Stereochemistry of the L-Histidine Residue on Interactions

Stereochemistry is a critical factor in the interaction of chiral molecules with biological systems, which are themselves chiral. For derivatives of L-histidine, the specific three-dimensional arrangement of atoms, defined by the L-configuration at the alpha-carbon, is paramount for precise molecular recognition. ontosight.ai

The "(S)-" configuration, corresponding to the naturally occurring L-amino acid, dictates the spatial orientation of the carboxyl, amino, and imidazole side chain groups. This specific arrangement is often essential for the compound to fit correctly into the binding site of a target protein, such as an enzyme or receptor. An incorrect stereoisomer (i.e., the D-histidine derivative) would present these functional groups in a different spatial orientation, which typically leads to a significant loss of or complete abolition of biological activity due to steric clashes or the inability to form key interactions. nih.govnih.gov

Research on histidine-containing dipeptides has shown that heterochiral peptides (e.g., L-amino acid paired with a D-amino acid) can be more active than their homochiral counterparts, highlighting that stereochemistry influences conformational effects which in turn dictate activity. nih.govresearchgate.net In studies involving metal-ion chelation, the stereochemistry of histidine residues profoundly affects the geometry and stability of the resulting metal complexes. nih.govacs.org Experiments comparing the binding of L- and D-histidine to RNA have also demonstrated a clear chiral preference, with D-ribose RNA folding more readily to bind L-histidine. nih.gov This underscores the fundamental importance of stereospecificity in biological interactions.

Rational Design of Analogs via Modifications to the Imidazole Ring and Phenylpropanoyl Chain

The rational design of analogs of this compound involves targeted modifications to its core structures to enhance desired biological activities and selectivity. Key areas for modification include the imidazole ring and the phenylpropanoyl chain.

Modifications to the Imidazole Ring: The imidazole ring is a frequent target for modification due to its versatile role in molecular interactions. nih.gov

Alkylation and Halogenation: Studies on thyrotropin-releasing hormone (TRH) analogues containing a central histidine residue have shown that introducing alkyl groups (e.g., methyl, ethyl) at the N-1 position or halogen atoms (e.g., Cl, Br) at the C-2 or C-5 positions of the imidazole ring can significantly impact receptor binding and selectivity. nih.gov For example, one such analog demonstrated a 925-fold selectivity for one receptor subtype over another, showcasing the power of these subtle modifications. nih.gov

Constrained Analogs: Incorporating conformationally restricted histidine derivatives can be a powerful strategy. For instance, creating cyclic structures that fuse the imidazole ring with the peptide backbone, such as in spinacine, can lock the molecule into a specific conformation, potentially increasing affinity and stability. mdpi.com

Modifications to the Phenylpropanoyl Chain: The phenylpropanoyl chain is crucial for tuning the compound's lipophilicity and steric interactions.

Chain Length and Flexibility: Altering the length of the propanoyl linker can optimize the positioning of the phenyl ring within the target's binding site. Structure-activity relationship studies on non-imidazole histamine (B1213489) H3 receptor antagonists showed that elongating the alkyl chain between a piperidine (B6355638) core and a lipophilic residue significantly impacts potency. mdpi.com

Ring Substitution: Introducing substituents onto the phenyl ring allows for a detailed exploration of the binding pocket. A SAR analysis of 3-phenylcoumarin (B1362560) derivatives as monoamine oxidase B (MAO-B) inhibitors revealed that the placement and nature of substituents on the 3-phenyl ring were critical for potent inhibition. frontiersin.org Similar strategies can be applied to the phenylpropanoyl chain of the title compound to enhance its activity.

Bioisosteric Replacement: The entire phenylpropanoyl group could be replaced with other moieties that mimic its steric and electronic properties while potentially improving other characteristics like metabolic stability.

The following table summarizes the effects of various modifications on related histidine-containing compounds, providing a basis for the rational design of this compound analogs.

Modification SiteType of ModificationExample SubstituentObserved Effect on Biological ActivityReference
Imidazole Ring N-1 AlkylationMethyl (CH₃), Benzyl (CH₂C₆H₅)Modulated receptor binding and selectivity in TRH analogs. nih.gov
Imidazole Ring C-2/C-5 HalogenationChlorine (Cl), Bromine (Br)Influenced receptor affinity and subtype selectivity. nih.gov
Phenyl Chain Ring SubstitutionMethoxy (-OCH₃), Trifluoromethyl (-CF₃)Altered inhibitory potency against MAO-B in phenylcoumarins. frontiersin.org
Acyl Linker Chain ElongationIncrease from 1 to 3 methylene unitsDecreased potency in H3 receptor antagonists. mdpi.com
Histidine Core StereochemistryD-His instead of L-HisDrastic reduction in Cu(II)-binding affinity. nih.gov

Predictive Modeling and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is invaluable in the drug discovery process for predicting the activity of novel molecules without the need for their synthesis and testing, thereby saving time and resources. nih.govtum.de

For a series of this compound derivatives, a QSAR model would be developed by:

Data Collection: Synthesizing and testing a set of analogs with systematic variations in their structure to determine their biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological features.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates a subset of the calculated descriptors to the observed biological activity. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation sets of compounds that were not used in the model's creation. tum.de

A study on histidine-containing dipeptides successfully used QSAR analysis to reveal that quenching activity strongly depends on conformational effects and the properties of vicinal residues. nih.govresearchgate.net Similarly, QSAR models for other classes of compounds have successfully predicted activities based on structural features. ipb.pt For derivatives of this compound, a robust QSAR model could predict the potency of new, unsynthesized analogs, guiding the rational design process toward more effective compounds. The reliability of these predictions is confined to the model's "applicability domain," which defines the chemical space for which the model is considered reliable. tum.de

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization and Interaction Analysis

Spectroscopic methods are fundamental in characterizing the structural and electronic properties of (3-Phenylpropanoyl)-L-histidine.

Circular Dichroism (CD) for Conformational Changes and Chiral Purity

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure and chiral nature of molecules. scispace.comphotophysics.com As a chiral molecule, this compound exhibits a characteristic CD spectrum. This analytical method is particularly sensitive to conformational changes that may be induced by interactions with other molecules or alterations in the chemical environment, such as pH. nih.govnih.gov The presence of a polyproline II (PPII)-type structure, which is distinct from a disordered or random coil structure, can be identified by a positive peak around 220 nm in the CD spectrum. nih.gov The interaction of this compound with other entities, such as metal ions or nanoparticles, can lead to noticeable changes in its CD spectrum, providing insights into the nature of these interactions and any induced conformational shifts.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FTIR spectrum reveals characteristic vibrational bands corresponding to specific bonds within the molecule. For the L-histidine component, key vibrational bands of the imidazole (B134444) group are sensitive to protonation. okstate.edu The spectrum of L-histidine typically shows an absorption peak at 1063 cm⁻¹ which is associated with the in-plane C-H vibration. researchgate.net The presence of the phenylpropanoyl group introduces additional bands. For instance, in a similar compound, L-phenylalanine, pronounced bands are observed for the hydroxyl group (3443 cm⁻¹), asymmetric (3068 cm⁻¹) and symmetric (3034 cm⁻¹) stretching vibrations of the charged NH₃⁺ group, and asymmetric vibrations of the carboxylate group COO⁻ (1587 cm⁻¹). researchgate.net

Table 1: Characteristic FTIR Absorption Bands for L-histidine and Related Structures

Functional Group/VibrationWavenumber (cm⁻¹)Reference
In-plane C-H (L-histidine)1063 researchgate.net
Hydroxyl (L-phenylalanine)3443 researchgate.net
Asymmetric NH₃⁺ stretch (L-phenylalanine)3068 researchgate.net
Symmetric NH₃⁺ stretch (L-phenylalanine)3034 researchgate.net
Asymmetric COO⁻ stretch (L-phenylalanine)1587 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the individual atoms.

In the ¹H NMR spectrum of L-histidine analogs, signals corresponding to the imidazole ring protons and the protons of the amino acid backbone can be distinctly identified. researchgate.net For instance, the ¹H NMR spectrum of L-histidine in D₂O shows characteristic chemical shifts for its protons. hmdb.ca The addition of the 3-phenylpropanoyl group would introduce new signals in the aromatic and aliphatic regions of the spectrum.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. ucl.ac.uk The chemical shifts in the ¹³C NMR spectrum of L-histidine are well-documented and can be used as a reference for assigning the signals in this compound. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for L-histidine

NucleusChemical Shift (ppm)Reference
¹H (in D₂O)Hα: 3.98, Hβ: 3.26, 3.14, H(imidazole C2): 7.74, H(imidazole C4): 7.06 hmdb.ca
¹³C (in D₂O)Cα: 55.0, Cβ: 27.5, C(imidazole C2): 134.5, C(imidazole C4): 118.0, C(imidazole C5): 129.0, C=O: 174.5 nih.gov

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions and Interactions

UV-Vis absorption spectroscopy is used to study the electronic transitions within this compound. The aromatic phenyl ring and the imidazole ring of histidine are the primary chromophores that absorb UV light. L-histidine itself exhibits absorption in the UV region. researchgate.net The presence of the phenyl group from the phenylpropanoyl moiety is expected to contribute to the absorption spectrum, likely with a peak characteristic of the benzene (B151609) chromophore.

Fluorescence spectroscopy can provide further insights into the molecular environment and interactions of this compound. The intrinsic fluorescence of the molecule, primarily from the phenyl group, can be monitored. researchgate.net Changes in fluorescence intensity or emission wavelength can indicate interactions with other molecules or conformational changes. For example, the fluorescence of aromatic amino acids is sensitive to their local environment. unito.it

Mass Spectrometry-based Approaches

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound, confirming its identity and structural integrity.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragment Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of biomolecules like this compound. nih.govresearchgate.net It allows for the accurate determination of the molecular weight of the compound by generating intact molecular ions, typically [M+H]⁺ or [M-H]⁻. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing valuable structural information by analyzing the resulting fragment ions. nih.gov This fragmentation pattern can help to confirm the sequence and structure of the dipeptide.

Radiotracer-based Binding and Uptake Assays (e.g., using ¹⁴C-labeled compounds)

Radiotracer assays are a gold standard for quantifying the binding and uptake of compounds in biological systems due to their high sensitivity and specificity. nih.gov A hypothetical study of this compound could utilize a ¹⁴C-labeled version of the compound to investigate its interaction with specific transporters or receptors on cell membranes.

The synthesis of [¹⁴C]-(3-Phenylpropanoyl)-L-histidine would involve incorporating a Carbon-14 atom at a stable position within the molecule. This radiolabeled compound can then be used in various assays. For a binding assay, cell membranes expressing a target receptor would be incubated with the radioligand. giffordbioscience.com The amount of binding is quantified by measuring the radioactivity associated with the membranes after separating them from the unbound ligand, typically by filtration. nih.gov Competition assays, where a non-labeled compound competes with the radioligand for binding, can be used to determine the binding affinity (Ki) of unlabeled molecules. giffordbioscience.com

Uptake assays involve incubating whole cells with the ¹⁴C-labeled compound and measuring the accumulation of radioactivity inside the cells over time. researchgate.net This provides direct information on the transport of the compound across the cell membrane.

Table 2: Illustrative Data from a Hypothetical Radiotracer Competition Binding Assay

Competitor CompoundConcentration (nM)[¹⁴C]-(3-Phenylpropanoyl)-L-histidine Bound (%)Calculated IC₅₀ (nM)Calculated Kᵢ (nM)
Unlabeled this compound192.515075
1078.1
10055.3
100020.4
100005.2
Compound X198.7> 10,000> 5,000
1095.2
10089.1
100085.6
1000080.3
Note: Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation, assuming a radioligand concentration equal to its Kₑ and competitive binding.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding Events

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions. nih.gov It provides a complete thermodynamic profile of a binding event in a single experiment, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). nih.gov

In a typical ITC experiment, a solution of one molecule (the ligand, e.g., this compound) is titrated in small aliquots into a sample cell containing a solution of the binding partner (the macromolecule). Each injection produces a heat pulse that is measured by the instrument. The magnitude of these heat pulses is proportional to the amount of binding that occurs until the macromolecule becomes saturated. The resulting data are plotted as heat flow versus time, and the integrated heats per injection are then plotted against the molar ratio of the reactants. Fitting this binding isotherm to a suitable model yields the thermodynamic parameters.

ITC has been successfully used to study the co-assembly of L-histidine and L-phenylalanine, revealing that the interaction is entropically driven. acs.org Similar studies could elucidate the thermodynamic forces governing the interaction of this compound with proteins, nucleic acids, or other small molecules. mdpi.com

Table 3: Thermodynamic Parameters for the Co-assembly of L-Histidine with L-Phenylalanine Determined by ITC

ParameterValueUnitThermodynamic Implication
Association Constant (Kₐ) 1.8 x 10³M⁻¹Indicates a moderate binding affinity between the two amino acids.
Enthalpy Change (ΔH) +0.42kcal/molA slightly positive value suggests the binding process is endothermic.
Entropy Change (ΔS) +15.4cal/mol·KA large positive value indicates an increase in disorder, likely due to the release of ordered solvent molecules upon binding.
Gibbs Free Energy (ΔG) -4.1kcal/molThe negative value confirms that the binding interaction is spontaneous.
Stoichiometry (n) ~1.0-A 1:1 binding ratio between L-Histidine and L-Phenylalanine.
Data adapted from a study on L-His and L-Phe co-assembly, which serves as a model for the interactions involving the histidine moiety. acs.org

Electrochemical Measurement Techniques for Interaction Studies

Electrochemical techniques are highly sensitive methods for investigating redox processes and interfacial interactions. For a molecule like this compound, which contains the electroactive imidazole group of histidine, techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can provide valuable insights. mdpi.comresearchgate.net

Studies on L-histidine have shown that it can be electrochemically oxidized at specific pH values. mdpi.com Furthermore, its ability to interact with metal surfaces and inhibit corrosion has been extensively studied using electrochemical methods. acs.orgresearchgate.net These studies measure parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and charge transfer resistance (Rct). The inhibition efficiency (IE%) can be calculated from these parameters to quantify the protective effect of the molecule.

For this compound, electrochemical measurements could be used to study its interaction with metal ions in solution or its adsorption onto electrode surfaces, providing information on binding and complex formation. mdpi.com

Table 4: Electrochemical Parameters for Carbon Steel in NaCl Solution With and Without L-Histidine

ConditionEcorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (IE%)
Blank (3.5% NaCl) -680115-
+ 250 ppm L-Histidine -6553569.6
+ 500 ppm L-Histidine -6402181.7
+ 1000 ppm L-Histidine -6251388.7
Data derived from studies on L-histidine as a corrosion inhibitor, demonstrating the type of data obtainable. The phenylpropanoyl group may further influence these values. researchgate.netacs.org

Chromatographic and Electrophoretic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of compounds in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) with UV detection is a primary method for purity assessment and concentration measurement. nih.gov

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18) propelled by a polar mobile phase. Separation is achieved based on the differential partitioning of the analyte between the two phases. The phenyl group in this compound provides a strong chromophore, allowing for sensitive detection using a UV detector, often at wavelengths around 210-220 nm. nih.gov Method validation according to ICH guidelines ensures the reliability of the results, assessing parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). acs.org

Table 5: Performance Characteristics of a Validated HPLC-UV Method for Amino Acid Quantification

ParameterPerformance Metric
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol)
Detection UV at 210 nm
Linearity Range (for Histidine) 20 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Recovery 98.9% - 100.8%
Precision (RSD) < 2.0%
Limit of Detection (LOD) ~4.4 µg/mL
Limit of Quantification (LOQ) ~13.3 µg/mL
Data based on validated methods for histidine analysis, which are directly applicable to the analysis of this compound. acs.org

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. This compound, being an ampholytic molecule with both acidic (carboxyl) and basic (imidazole) groups, is an ideal candidate for CE analysis.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, a fused-silica capillary is filled with a buffer solution, and a high voltage is applied across its ends. nih.gov Analytes migrate at different velocities depending on their charge-to-size ratio, allowing for their separation. Detection is often performed using UV-Vis absorbance or, for higher sensitivity, by coupling with mass spectrometry or using specialized detection methods like electrochemiluminescence (ECL). Studies have demonstrated the successful separation and sensitive detection of histidine using CE-ECL.

Table 6: Analytical Performance of a Capillary Electrophoresis Method for Histidine Detection

ParameterDescriptionValue
Separation Mode Capillary Zone Electrophoresis (CZE)-
Capillary Fused silica50 µm i.d.
Background Electrolyte Phosphate buffer (e.g., 15 mM, pH 5.8)-
Separation Voltage High voltage applied across the capillary.15-25 kV
Detection Method Indirect Electrochemiluminescence (ECL)-
Linear Range Concentration range over which the method is linear.5 - 150 µM
Limit of Detection (S/N=3) The lowest concentration that can be reliably detected.1.0 µM
Migration Time Time taken for the analyte to reach the detector.< 7 min
Data adapted from a CE-ECL method for histidine, illustrating the potential performance for this compound analysis.

In Vitro Cellular and Biochemical Assays

In vitro assays are fundamental for characterizing the direct molecular interactions and cellular effects of this compound. These controlled, cell-free, or cell-based experiments allow for the precise measurement of its influence on enzymes, signaling pathways, and gene expression.

Enzyme activity and kinetic assays are crucial for determining if and how this compound modulates the catalytic function of specific enzymes. These assays measure the rate of an enzymatic reaction and how it changes in the presence of the compound, revealing whether it acts as an inhibitor, activator, or has no effect. The general principles for these assays involve combining the enzyme and its substrate under controlled conditions (pH, temperature) and measuring the formation of product or depletion of substrate over time. blackwellpublishing.com

While specific kinetic studies on this compound are not extensively documented in the reviewed literature, the methodologies can be illustrated by assays used for its constituent parts or related molecules. For instance, L-histidine itself is known to modulate the catalytic activity of certain deoxyribozymes, and its levels can be quantified using specific enzyme-based assay kits that involve the enzymatic decarboxylation of histidine. abcam.commdpi.com Continuous, real-time fluorescence-based assays have been developed for enzymes like phenylalanine hydroxylase (PAH), which is involved in the metabolism of phenylalanine, a structural component of this compound. nih.gov These assays allow for the calculation of key kinetic parameters. nih.gov

A typical kinetic analysis would determine the following parameters, which can be derived from Michaelis-Menten plots. explorationpub.com

Kinetic ParameterDescriptionExample Value (Hypothetical)
Vmax (Maximum Velocity) The maximum rate of the reaction when the enzyme is saturated with the substrate.6598 nmol/min/mg protein nih.gov
Km (Michaelis Constant) The substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.6.5 mM (for histidine) blackwellpublishing.com
kcat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit of time.350,000 M⁻¹s⁻¹ (for a renin substrate)
IC50 (Half-maximal inhibitory concentration) The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.N/A

These assays are vital for understanding how this compound might influence metabolic pathways involving enzymes that recognize either the L-histidine or the phenylpropanoyl moiety.

Cell-based reporter gene assays are powerful tools for screening and characterizing how a compound affects intracellular signaling pathways. nih.govmdpi.com These assays involve genetically modifying cells to express a reporter gene (e.g., luciferase or β-lactamase) under the control of a specific DNA response element. thermofisher.com When a signaling pathway is activated by a compound, it leads to the transcription of the reporter gene, producing a measurable signal (e.g., light or a color change). nih.gov

Specific reporter gene assays testing this compound have not been detailed in the available literature. However, the methodology is widely applied to investigate pathways where its components might be active. For example, histidine-to-aspartate (His-to-Asp) phosphorelay signaling systems, which are common in yeast and bacteria, can be studied using histidine-auxotrophy assays, a type of reporter system. nih.gov Furthermore, given the role of L-histidine's metabolite, histamine (B1213489), in various physiological processes, reporter assays could be designed to monitor the activation of histamine receptors. Similarly, pathways responsive to amino acids or their metabolites can be monitored. The establishment of stable reporter cell lines is a common strategy for such investigations. nih.gov

The design of such an assay would depend on the hypothesized target pathway.

Reporter System ComponentFunctionExample
Host Cell Line The cellular environment for the assay (e.g., human-derived).HEK293, HeLa, HELN nih.govnih.gov
Response Element A specific DNA sequence that binds a transcription factor activated by the signaling pathway of interest.Estrogen Response Element (ERE) nih.gov
Promoter The DNA region that initiates the transcription of the reporter gene.Minimal promoter
Reporter Gene A gene whose product is easily detectable and quantifiable.Luciferase, β-lactamase, Green Fluorescent Protein (GFP) nih.govthermofisher.com

These assays could elucidate whether this compound activates or inhibits pathways such as those regulated by nuclear receptors or other transcription factors, providing crucial insights into its mechanism of action. nih.gov

Transcriptomic profiling provides a global, unbiased view of how a compound alters gene expression across the entire genome. plos.org RNA sequencing (RNA-seq) is a state-of-the-art technique used for this purpose. It involves isolating all the RNA from treated cells, converting it to cDNA, sequencing it, and mapping the sequences back to the genome to quantify the expression level of every gene. nih.gov This allows for the identification of differentially expressed genes (DEGs) and the biological pathways that are subsequently affected. mdpi.com

While no RNA-seq studies have been performed on cells treated directly with this compound, research on its constituent, phenylalanine, provides a relevant example. A transcriptomic study on human neuronal cells treated with high concentrations of phenylalanine revealed significant changes in gene expression. mdpi.com The analysis identified several DEGs and enriched pathways related to neuronal structure and function. mdpi.com

Key Findings from a Phenylalanine RNA-seq Study in Neuronal Cells mdpi.com

Phe Concentration Key Differentially Expressed Genes (DEGs) Identified Enriched Biological Processes
2.5 mM, 5 mM, 10 mM PREX1, LRP4, CDC42BPG, GPR50, PRMT8, RASGRF2, CDH6 Dendrite and axon impairment, synaptic transmission, membrane assembly

This type of analysis, if applied to this compound, could reveal its impact on cellular processes such as amino acid metabolism, protein synthesis, cell signaling, and stress responses, thereby providing a comprehensive understanding of its biological effects. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for predicting and rationalizing the behavior of molecules at an atomic level. These in silico techniques complement experimental data by providing insights into molecular structure, reactivity, and interactions that can be difficult to observe directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. frontiersin.org By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The gap between them indicates the molecule's chemical reactivity. mdpi.com

DFT studies have been extensively applied to L-histidine. scielo.brresearchgate.net These calculations have been used to determine its precise molecular structure in different environments (gas phase vs. aqueous solution) and at various pH levels. mdpi.comrsc.org Analysis of the electrostatic potential (ESP) surface helps identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting non-covalent interactions. researchgate.net For L-histidine, DFT calculations confirm its zwitterionic structure at neutral pH and show that its nucleophilic character is key to its chemical behavior. mdpi.comscielo.br

Quantum Chemical Parameters for L-Histidine (Illustrative)

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital. Relates to the capacity to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Relates to the capacity to accept electrons.
Energy Gap (ΔE) The difference between ELUMO and EHOMO. Indicates chemical reactivity and stability.

Applying DFT calculations to the entire this compound molecule would allow researchers to understand how the addition of the 3-phenylpropanoyl group modifies the electronic properties and reactivity of the L-histidine core.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study how a ligand, such as this compound, interacts with a protein target. nih.govnih.gov

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a protein's active site. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time, revealing the stability of the interaction, the role of water molecules, and conformational changes in both the ligand and the protein. nih.govunibas.ch

While direct docking or MD studies of this compound were not found, highly relevant simulations have been performed on a similar compound, (2-sulfanyl-3-phenylpropanoyl)-Phe-Tyr, in complex with the enzyme thermolysin. nih.govchemrxiv.org These studies integrated MD simulations with deep learning analytics to elucidate the critical factors for binding. nih.gov A key finding was that the ligand's coordination to a zinc ion in the active site, which is stabilized by three histidine residues, is essential for binding. chemrxiv.orgresearchgate.net The simulations also highlighted the crucial role of hydration, identifying that the displacement of water molecules (desolvation) and the formation of stable water networks around the ligand are essential for the binding process. nih.govchemrxiv.org

Summary of Findings from MD Simulations of a Thermolysin-Inhibitor Complex nih.govchemrxiv.org

Finding Methodological Insight Relevance to this compound
Ligand-Metal Coordination The inhibitor's binding is critically dependent on coordinating with a Zn²⁺ ion. Suggests potential for strong interactions with metalloenzymes.
Key Residue Interaction Three histidine residues in the enzyme's active site stabilize the metal ion and ligand. The histidine moiety of the compound could play a role in orienting it within such an active site.

| Role of Hydration | Both the displacement of unfavorable water (desolvation) and the formation of favorable water networks contribute significantly to binding energy. | The binding of this compound to any target would also be heavily influenced by these solvation/desolvation effects. |

These computational approaches could be directly applied to this compound to screen for potential protein targets, predict binding affinities, and generate hypotheses about its mechanism of action at the molecular level.

Future Research Directions and Academic Prospects

Exploration of Novel Biological Targets and Mechanistic Pathways

While L-histidine itself is a fundamental biological molecule, the addition of the 3-phenylpropanoyl group can significantly alter its biological activity, directing it toward new molecular targets and pathways. Future research will likely focus on moving beyond known histidine-related targets to explore novel interactions.

A primary area of investigation involves amino acid transporters. The L-type amino acid transporter 1 (LAT1), for instance, is a target for amino acid analogues and is overexpressed in various cancers. nih.gov Research into how (3-Phenylpropanoyl)-L-histidine interacts with LAT1 and other transporters, such as the neutral and basic amino acid transporter (NBAT), could reveal mechanisms for targeted drug delivery. nih.govnih.gov The introduction of the 3-phenylpropanoyl moiety may also influence its interaction with various enzymes, including amino acid decarboxylases, oxidases, and carboxylesterases, presenting new avenues for enzyme inhibition or modulation. medchemexpress.com

Furthermore, the structural similarity of the core to substrates of the histamine (B1213489) receptors suggests that this compound and its derivatives could be explored as modulators of these receptors, particularly the histamine H₄ receptor, which is a novel drug target in inflammatory diseases. amazonaws.compageplace.de The inherent ability of the histidine residue to bind metal ions also points toward investigating its role in metalloenzymes, where it could potentially displace or interact with key metal-binding histidine residues. nih.govresearchgate.net

Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of this compound serves as a scaffold for creating a diverse library of complex derivatives. Future synthetic efforts will concentrate on developing more efficient and highly specific methodologies. Advanced strategies will likely involve sophisticated use of protecting groups to selectively modify different parts of the molecule—the imidazole (B134444) ring, the peptide bond, and the carboxylic acid. For example, directed synthesis using trityl (Trt) and tert-butyloxycarbonyl (Boc) protecting groups can allow for specific modifications at the N1 or N3 positions of the imidazole ring, creating regioisomers with distinct biological activities. nih.gov

Modern peptide synthesis techniques, such as automated solid-phase peptide synthesis (SPPS), will be instrumental in efficiently creating longer peptide chains incorporating the this compound motif. nih.gov The use of powerful coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) will continue to be central to these syntheses. Moreover, the exploration of ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) could be adapted to produce high molecular weight polypeptides featuring the this compound unit, opening doors to new biomaterials. nih.gov Enzymatic and chemoenzymatic strategies, leveraging enzymes like phenylalanine aminomutase, could also be redesigned to create novel stereoisomers and related structures. mdpi.com

Synthetic Method Description Application for Derivatives Reference
Directed N-alkylation Use of protecting groups (e.g., Boc, Trityl) to achieve site-specific modification of the histidine imidazole ring.Creating N1- or N3-substituted derivatives with unique properties. nih.gov
Solid-Phase Peptide Synthesis (SPPS) Stepwise construction of peptides on a solid resin support, allowing for automation and precise sequence control.Incorporating the compound into larger, more complex peptides. nih.gov
Ring-Opening Polymerization (ROP) Polymerization of N-carboxyanhydride (NCA) monomers to create high molecular weight polypeptides.Generating novel polypeptide-based biomaterials. nih.gov
Chemoenzymatic Synthesis Combining chemical synthesis steps with enzymatic reactions to achieve high selectivity and novel structures.Producing specific enantiomers or regioisomers. mdpi.com

Integrative Omics Approaches for Systems-Level Understanding

To fully comprehend the biological impact of this compound, future research must adopt a holistic, systems-level perspective. Integrative omics approaches—including metabolomics, proteomics, and transcriptomics—are essential for mapping the compound's influence on cellular networks.

A systems biology approach, similar to the metabolic network reconstruction used to study the link between histidine and purine (B94841) biosynthesis in bacteria, could be employed. d-nb.info By treating cells with this compound and analyzing the global changes, researchers can gain profound insights.

Metabolomics can track the metabolic fate of the compound and identify downstream metabolic pathways that are perturbed.

Proteomics can identify which proteins directly bind to the compound or change in expression or post-translational modification upon exposure.

Transcriptomics can reveal changes in gene expression, providing clues about the cellular response and signaling pathways activated.

Such studies can help build comprehensive models of the compound's mechanism of action, moving beyond a single-target to a network-level understanding, as has been done for understanding amino acid metabolism in yeast. d-nb.infoymdb.ca

Design Principles for Bio-Inspired Materials and Assemblies

The self-assembly properties of amino acids and peptides are a burgeoning field, and this compound is a prime candidate for designing novel bio-inspired materials. The histidine residue is a known modulator of molecular self-assembly due to its imidazole side chain, which can participate in hydrogen bonding, π-π stacking, and metal coordination. beilstein-journals.orgresearchgate.net

Future research will focus on the principles governing the self- and co-assembly of this compound. Studies have shown that L-histidine can co-assemble with aromatic amino acids like L-phenylalanine to form well-defined nanostructures such as fibers and rods, driven by entropy. nih.gov The presence of the phenylpropanoyl group in this compound provides an additional aromatic moiety, which could lead to unique and more complex supramolecular structures. Researchers can explore how changes in pH, temperature, and the presence of metal ions influence the assembly process to create materials with tunable properties. beilstein-journals.orgnih.gov These materials could find applications in drug delivery, tissue engineering, and biocatalysis. beilstein-journals.org

Development of Advanced Biosensors and Detection Platforms

The specific structure of this compound makes it both a target for detection and a potential recognition element in biosensors for other molecules. The development of advanced platforms for its sensitive and selective detection is a key academic prospect. Building on recent advances in L-histidine sensing, several sophisticated approaches could be adapted.

One promising direction is the use of aptasensors, which employ nucleic acid aptamers as recognition elements. An aptasensor for L-histidine using gold nanoparticle-graphene nanosheet composites has demonstrated high sensitivity. buaa.edu.cnrsc.org A similar strategy could be developed for this compound. Another approach is fluorescence-based sensing. For example, a sensor for L-histidine was developed based on the restoration of fluorescence of silver nanoclusters (AgNCs) after copper ions, which quench the fluorescence, are chelated by histidine. mdpi.com This principle of metal-ion displacement is highly applicable. Furthermore, simple colorimetric assays based on the interaction between the compound, copper ions, and an indicator system like TMB-H₂O₂ could provide rapid, low-cost detection methods. frontiersin.org

Sensor Platform Principle Potential Advantage Reference
Aptasensor Utilizes a specific DNA or RNA aptamer that binds to the target, often coupled with an electrochemical or optical signal transducer (e.g., graphene).High specificity and sensitivity, with detection limits potentially in the picomolar range. buaa.edu.cnrsc.org
Fluorescent Sensor Based on fluorescence quenching and restoration, often involving metal ions (e.g., Cu²⁺) and fluorescent probes (e.g., Ag nanoclusters).High sensitivity with detection limits in the nanomolar to micromolar range. mdpi.com
Colorimetric Sensor Relies on a color change resulting from the target's interaction with a chemical system (e.g., inhibiting a peroxidase-mimicking reaction).Simplicity, low cost, and suitability for rapid, on-site testing. frontiersin.org
Electrochemical Sensor Measures changes in electrical properties (e.g., current, potential) upon the target's interaction with a modified electrode.High sensitivity and potential for miniaturization. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for quantifying (3-Phenylpropanoyl)-L-histidine in complex biological matrices?

  • Methodological Answer : Quantitative analysis can be performed using tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM). This technique allows simultaneous detection of over 1,000 MRM ion pairs with high sensitivity (precision ≤10⁻⁹ g) and polarity switching capabilities. Calibration curves, raw data preprocessing, and absolute quantification protocols should be validated using internal standards. Differential metabolite screening and pathway analyses (e.g., KEGG) further contextualize results .

Q. How can the thermodynamic properties of this compound in aqueous solutions be experimentally determined?

  • Methodological Answer : Utilize densimetry and differential scanning calorimetry (DSC) to measure density, specific heat capacity, and apparent molar properties (e.g., partial molar volume, φV). Experimental parameters should span a temperature range of 288–313 K and concentrations of 0.002–0.036 mol kg⁻¹. Jones-Dole viscosity coefficients (A and B) can further elucidate solute-solvent interactions in aqueous or mixed-solvent systems .

Q. What protocols ensure safe handling and stability assessment of this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for acute toxicity (oral, dermal) and eye/skin irritation. Use NIOSH/EN-compliant PPE, including chemical-resistant gloves and P95 respirators. Stability studies should evaluate oxidation susceptibility using tert-butylhydroperoxide under varying pH (4–9) and temperature (25–60°C) conditions, with degradation products analyzed via HPLC-UV and NMR .

Advanced Research Questions

Q. What experimental approaches are used to investigate the oxidative degradation pathways of this compound under varying conditions?

  • Methodological Answer : Accelerated degradation studies with oxidants (e.g., H₂O₂, tert-butylhydroperoxide) should be conducted under controlled pH, temperature, and metal ion concentrations (e.g., Fe²⁺, Cu²⁺). Degradation byproducts are identified using high-resolution MS/MS and EPR spectroscopy to detect free radicals (e.g., hydroxyl radicals via DMPO spin-trapping). Kinetic modeling quantifies reaction rates and half-lives .

Q. How do metal ions influence the stability and chelation behavior of this compound, and what methodologies analyze these interactions?

  • Methodological Answer : Chelation efficacy is assessed via UV-Vis titration and isothermal titration calorimetry (ITC) with metals like Cu²⁺, Fe³⁺, and Zn²⁺. Computational modeling (DFT) predicts binding affinities and geometries. In corrosion inhibition studies, electrochemical impedance spectroscopy (EIS) evaluates adsorption on metal surfaces, with Langmuir isotherm analysis quantifying inhibitor efficiency .

Q. What strategies resolve contradictions in solubility and ionic interaction data for this compound across solvent systems?

  • Methodological Answer : Systematic solubility studies in aqueous buffers, PEG solutions, and organic co-solvents (e.g., ethanol, DMSO) should employ conductometric measurements to determine limiting molar conductivity. Discrepancies are addressed by normalizing data to ionic strength and dielectric constants. Molecular dynamics simulations clarify solute-solvent interactions .

Q. How can crystallography techniques optimize characterization of nonlinear optical (NLO) properties in this compound hybrid crystals?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines crystal structure and hydrogen-bonding networks. Second-harmonic generation (SHG) and Z-scan techniques quantify NLO coefficients. Growth conditions (e.g., pH, supersaturation) are optimized via slow evaporation or Bridgman-Stockbarger methods to minimize defects and enhance optical clarity .

Q. What in vitro/in vivo models assess the role of this compound in modulating oxidative stress or pathogen resistance?

  • Methodological Answer : In plant models (e.g., Arabidopsis), root application of L-histidine derivatives induces systemic resistance to pathogens like Ralstonia solanacearum, quantified via qPCR of defense genes (e.g., AtChiB, AtPDF1.2). In bacterial systems (e.g., E. coli), oxidative stress is measured via ROS assays (e.g., DCFH-DA fluorescence) and recA gene expression profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.